molecular formula C10H10N4O2 B458933 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid CAS No. 21054-67-1

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid

Cat. No.: B458933
CAS No.: 21054-67-1
M. Wt: 218.21g/mol
InChI Key: GLOFATPXSACMFD-UHFFFAOYSA-N
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Description

3-(5-Phenyl-2H-tetraazol-2-yl)propanoic acid is an organic compound with the molecular formula C 10 H 10 N 4 O 2 and a molecular weight of 218.21 g/mol . It is registered under the CAS Registry Number 21054-67-1 . Researchers can identify the compound by its canonical SMILES structure, C1=CC=C(C=C1)C2=NN(N=N2)CCC(=O)O . Calculated physical properties for this compound include a density of approximately 1.4±0.1 g/cm³, a boiling point of 465.7±47.0°C at 760 mmHg, and a flash point of 235.5±29.3°C . The refractive index is estimated at 1.671 . The 5-aryltetrazole structure is a significant scaffold in medicinal and synthetic chemistry. Tetrazole derivatives are widely recognized as bioisosteres for carboxylic acids and other functional groups, which can enhance metabolic stability and bioavailability in drug design . This core structure is frequently investigated for its potential biological activities . The specific research applications and mechanism of action for 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid are areas for further investigation by qualified researchers. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9(16)6-7-14-12-10(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOFATPXSACMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357138
Record name 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21054-67-1
Record name 5-Phenyl-2H-tetrazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21054-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid typically involves the formation of the tetraazole ring followed by the attachment of the phenyl and propanoic acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tetraazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in drug development, particularly as a potential therapeutic agent due to its biological activity. Research indicates that it can interact with specific biological targets, influencing enzyme activity and potentially leading to the development of new treatments for various diseases.

Case Studies

Recent studies have explored its role as an inhibitor of amine oxidase copper-containing enzymes (AOC3), which are implicated in inflammatory diseases. The compound has been modified to enhance its inhibitory properties, leading to novel inhibitors that could provide therapeutic benefits in treating inflammation-related conditions .

The biological activities of 3-(5-phenyl-2H-tetrazol-2-yl)propanoic acid include:

  • Antioxidant Properties : The compound has demonstrated significant free radical scavenging abilities, suggesting its potential use in combating oxidative stress-related diseases .
  • Antihypertensive Effects : It has been evaluated for its ability to lower blood pressure, making it a candidate for developing antihypertensive medications .

Chemical Synthesis and Reactions

The synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)propanoic acid can be achieved through various methods, including cyclization reactions that form the tetrazole ring followed by the attachment of phenyl and propanoic acid groups. These synthetic routes are critical for producing derivatives with enhanced biological activity.

Industrial Applications

Beyond pharmaceuticals, 3-(5-phenyl-2H-tetrazol-2-yl)propanoic acid is utilized in material science as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry. Its versatility allows it to serve as an intermediate in the production of various industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The tetraazole ring can form strong interactions with metal ions and other biological molecules, influencing various biochemical processes. The phenyl group and propanoic acid moiety also contribute to the compound’s overall activity by interacting with different molecular targets .

Comparison with Similar Compounds

Examples :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid methyl ester

Key Differences :

  • Substituents : Chlorine atoms at the 3,5-positions and hydroxyl groups at the 4-position of the phenyl ring .
  • Bioactivity: These derivatives, isolated from marine actinomycete Streptomyces coelicolor, exhibit selective antimicrobial activity. For instance: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid showed MIC values of 12.5 µg/mL against Escherichia coli and Staphylococcus aureus .

Synthetic Pathways: Chlorinated derivatives are biosynthesized by marine actinomycetes, highlighting their natural origin, whereas 3-(5-phenyl-2H-tetrazol-2-yl)propanoic acid is typically synthesized via chemical routes (e.g., cycloaddition reactions) .

Aminothiazole-Propanoic Acid Hybrids

Examples :

  • 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d)
  • 3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e)

Key Differences :

  • Core Structure: Thiazole ring replaces the tetrazole, with additional substituents like cyano or trifluoromethyl groups on the phenyl ring .
  • Bioactivity : These compounds demonstrate multitarget activity :
    • 6d exhibited cytotoxicity (IC₅₀: 8.2 µM against HeLa cells).
    • 6e showed anti-influenza A activity (EC₅₀: 3.7 µM ) .

Thiazolone-Propanoic Acid Derivatives

Examples :

  • 3-(1H-Imidazol-4-yl)propanoic acid
  • 3-(4-Hydroxyphenyl)propanoic acid

Key Differences :

  • Substituents : Hydroxyl or imidazole groups replace the tetrazole .
  • Bioactivity : These derivatives exhibit broad-spectrum antimicrobial activity :
    • MIC values range from 2–16 µg/mL against Gram-positive and Gram-negative bacteria .
  • Synthesis : Prepared via condensation reactions, differing from the tetrazole compound’s likely cycloaddition-based synthesis .

Benzimidazole- and Triazole-Propanoic Acid Derivatives

Examples :

  • (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c)
  • (2S)-2-Amino-3-{5′-[(4‴-methoxyphenyl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoic acid hydrochloride (12b)

Key Differences :

  • Core Structure : Benzimidazole or triazole rings instead of tetrazole, with additional alkynyl or methoxy groups .
  • Applications : These compounds are explored for anticancer activity (e.g., fluorescence-based targeting) and enzyme inhibition , diverging from the tetrazole compound’s undefined pharmacological profile .

Data Table: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Bioactivity (Highlight) Source
3-(5-Phenyl-2H-tetrazol-2-yl)propanoic acid 218.21 Tetrazole Phenyl, propanoic acid Not reported
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 235.06 Phenyl Cl, OH Antimicrobial (MIC: 12.5 µg/mL)
3-{(4-Aminophenyl)[4-(4-cyanophenyl)thiazol-2-yl]amino}propanoic acid 394.42 Thiazole Cyano, aminophenyl Cytotoxic (IC₅₀: 8.2 µM)
3-(1H-Imidazol-4-yl)propanoic acid 154.14 Imidazole Imidazole Antimicrobial (MIC: 2–16 µg/mL)
(S)-2-(5-((3-(4-Methoxyphenyl)pyrazol-4-yl)methylene)...propanoic acid 493.54 Pyrazole Methoxyphenyl, thioxothiazolidinone Anticancer (fluorescence-based)

Biological Activity

3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol

The compound features a tetraazole ring, which is known for its ability to interact with various biological molecules. The presence of the phenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular targets.

The biological activity of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid is primarily attributed to its interaction with specific molecular targets:

  • Metal Ion Interaction : The tetraazole ring can form strong interactions with metal ions, which may influence various biochemical processes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, including amine oxidase, which is involved in inflammatory responses .

Biological Activities

Research indicates that 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been evaluated for its potential anti-inflammatory effects, particularly through inhibition of amine oxidase activity .
  • Analgesic Activity : Computational predictions suggest a significant probability (around 80%) of analgesic activity, indicating its potential use in pain management .
  • Antioxidant Activity : Studies have shown that derivatives of related compounds exhibit antioxidant properties, which may extend to 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid .

Synthesis and Characterization

The synthesis of 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid typically involves the formation of the tetraazole ring followed by the attachment of the propanoic acid moiety. Various synthetic methods have been explored to optimize yield and purity.

Comparative Biological Activity

A comparative analysis with similar compounds has revealed distinct biological profiles. For instance:

Compound NameBiological ActivityReference
3-(5-phenyl-1H-tetraazol-1-yl)propanoic acidModerate analgesic activity
3-(5-phenyl-2H-tetrazol-2-yl)butanoic acidEnhanced anti-inflammatory effects
Derivatives of 5-(5-phenyltetrazol) compoundsNotable antioxidant properties

Future Directions

Research into 3-(5-phenyl-2H-tetraazol-2-yl)propanoic acid is ongoing, with a focus on:

  • In Vivo Studies : Further investigation into the compound's efficacy in animal models to validate its therapeutic potential.
  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with various biological targets.
  • Development of Derivatives : Exploring modifications to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-phenyl-2H-tetrazol-2-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Tetrazole ring formation : Cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl) are commonly employed to construct the tetrazole core .
  • Functionalization : The phenyl and propanoic acid groups are introduced via alkylation or coupling reactions. For example, propanoic acid derivatives can be attached using nucleophilic substitution or Michael addition .
  • Optimization : Reaction temperature (e.g., reflux in ethanol) and catalysts (e.g., acetic acid) significantly impact yield. Evidence from similar compounds shows that modifying solvents (e.g., dichloromethane vs. methanol) or stoichiometry can improve efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, aromatic protons from the phenyl group resonate at 6.6–7.5 ppm, while the tetrazole ring shows distinct peaks .
  • IR spectroscopy : Stretching vibrations for carboxylic acid (1700–1720 cm1^{-1}) and tetrazole rings (1500–1600 cm1^{-1}) confirm functional groups .
  • Elemental analysis : Validates molecular composition (e.g., C11_{11}H11_{11}N5_5O2_2) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Standard assays include:

  • Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorogenic substrates or colorimetric methods .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .
  • Cytotoxicity screening : MTT or resazurin assays in cell lines (e.g., cancer cells) evaluate therapeutic potential .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or byproduct formation?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP) may enhance selectivity .
  • Byproduct mitigation : Use of scavengers (e.g., molecular sieves) or gradient chromatography reduces impurities. For example, highlights improved yields by switching from methimazole to 3-bromopropanoic acid under controlled conditions .
  • Real-time monitoring : Techniques like TLC or in-situ IR track reaction progress and intermediate stability .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Reproduce assays across multiple concentrations to confirm potency thresholds .
  • Target specificity profiling : Use CRISPR-edited cell lines or knockout models to rule off-target effects .
  • Structural analogs : Compare activity with derivatives (e.g., halogen-substituted phenyl groups) to identify pharmacophores .

Q. What computational methods aid in understanding structure-activity relationships (SAR)?

  • Molecular docking : Predict binding poses with targets (e.g., COX-2) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlate electronic properties (e.g., logP, HOMO/LUMO) with bioactivity data from analogs .
  • DFT calculations : Analyze charge distribution in the tetrazole ring to explain reactivity or stability .

Q. What advanced analytical techniques are recommended for purity assessment?

  • HPLC-MS : Hyphenated methods quantify impurities and confirm molecular weight .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies .

Q. How can researchers troubleshoot solubility issues during in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Modify the carboxylic acid group to esters (e.g., methyl ester) for enhanced membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Methodological Considerations

Q. What strategies ensure reproducibility in scaling up synthesis?

  • Process analytical technology (PAT) : Implement inline sensors (e.g., FTIR probes) to monitor key parameters (pH, temperature) .
  • DoE (Design of Experiments) : Optimize variables (e.g., reactant ratios, agitation speed) systematically .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Isotopic labeling : Use 13^{13}C or 15^{15}N isotopes to track metabolic pathways via NMR or mass spectrometry .
  • Kinetic studies : Measure reaction rates with varying substrate/enzyme concentrations to infer inhibition mechanisms .

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